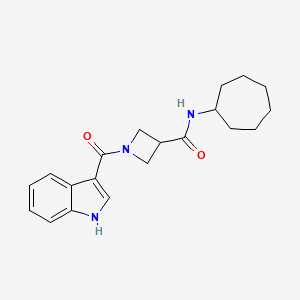
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide (NCHICA) is a novel synthetic compound that has recently been studied for its potential medicinal applications. It is a small molecule that is structurally similar to indole-3-carboxamide (ICA) and is believed to have similar biochemical and physiological effects. It is a versatile compound that can be used in a variety of laboratory experiments, and its potential therapeutic applications are being explored.
科学研究应用
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine. It has been found to have antioxidant and anti-inflammatory properties, and it has also been shown to have potential anti-cancer and anti-diabetic activities. Additionally, it has been studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
作用机制
The exact mechanism of action of N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is still not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, it has been suggested that this compound may act as an antioxidant by scavenging free radicals and inhibiting the formation of pro-inflammatory molecules.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce oxidative stress, and improve insulin sensitivity. Additionally, it has been found to have neuroprotective effects and to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has several advantages for laboratory experiments. It is a small molecule, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to using this compound in laboratory experiments. It is not water soluble, so it must be dissolved in a solvent such as methanol or ethanol before it can be used. Additionally, it has a low solubility in organic solvents, which can make it difficult to work with.
未来方向
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has shown great potential for its medicinal applications, and there are many future directions for further research. These include further studies of its anti-inflammatory, antioxidant, and neuroprotective effects, as well as its potential to treat various diseases and disorders. Additionally, further research is needed to better understand its mechanism of action and to explore other potential therapeutic applications. Additionally, more research is needed to develop more efficient and cost-effective synthesis methods for this compound.
合成方法
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is synthesized through a condensation reaction between N-cycloheptyl-1-azetidine-3-carboxylic acid and 1H-indole-3-carboxylic acid. This reaction is catalyzed by a Lewis acid such as boron trifluoride or zinc chloride, and the product is a white solid. It is then purified by recrystallization and is soluble in water, methanol, and ethanol.
属性
IUPAC Name |
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(22-15-7-3-1-2-4-8-15)14-12-23(13-14)20(25)17-11-21-18-10-6-5-9-16(17)18/h5-6,9-11,14-15,21H,1-4,7-8,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOALKXHWKIVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)
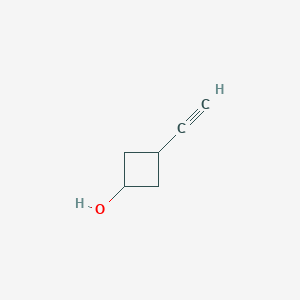
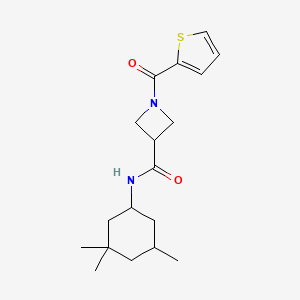
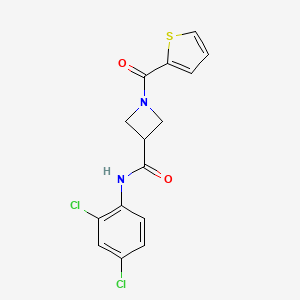

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)
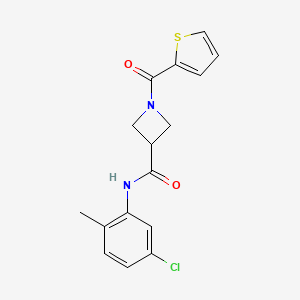
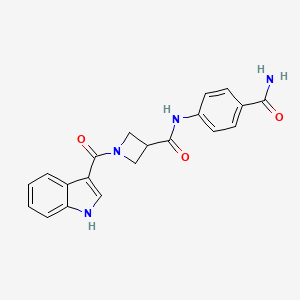
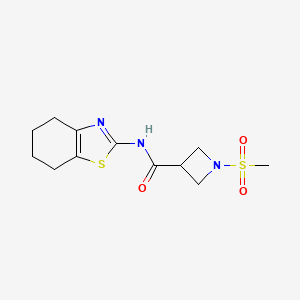
![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)